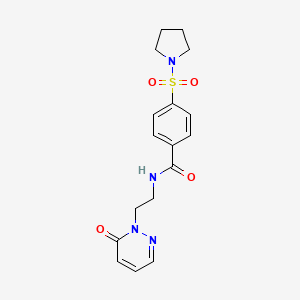

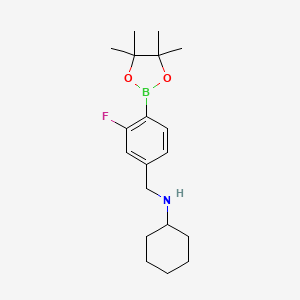

![molecular formula C18H17ClN2S B2975582 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole CAS No. 318234-04-7](/img/structure/B2975582.png)

5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

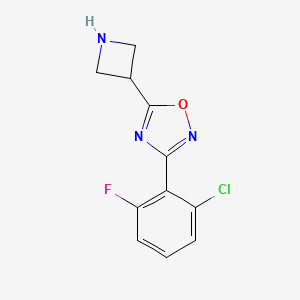

“5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole” is a chemical compound with a complex structure . It belongs to the class of pyrazoles, which are heterocyclic compounds with a 5-membered ring containing three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with various functional groups. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, leading to the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with yields of 74-90% (Tayebi et al., 2011). This showcases the compound's role in facilitating chemical reactions through catalysis.

Chemical Reactions and Modifications

Studies have explored various chemical reactions involving pyrazole derivatives, including nitration, deoxygenation, and substitution reactions. For example, in sulphuric acid, 1-methylpyrazole 2-oxide underwent nitration and deoxygenation, leading to derivatives like 5-chloro-1-methylpyrazole (Ferguson et al., 1977). These reactions contribute to the understanding of pyrazole chemistry and its potential applications in material synthesis.

Pharmacological Potential

Pyrazole derivatives exhibit diverse pharmacological properties, including analgesic, anti-inflammatory, antibacterial, and insectoacaricide activities. A study highlighted the chemoselective synthesis of regioisomeric pyrazoles, underscoring their significance in pharmaceutical research (Samultsev et al., 2012). These findings suggest that 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole and its derivatives could be valuable in developing new therapeutic agents.

Structural Analysis and Docking Studies

The structural determination and docking studies of tetrazole derivatives have provided insights into their potential as COX-2 inhibitors, revealing the orientation and interactions within the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015). Although focusing on tetrazoles, this research methodology can be applied to pyrazole derivatives, including this compound, for investigating their biological activity and binding affinities.

Antimicrobial and Anticancer Properties

Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the compound's versatility in addressing various health challenges. For instance, compounds containing a pyrazole moiety have shown inhibitory effects against human carbonic anhydrase isoenzymes, suggesting potential applications in cancer therapy (Mert et al., 2015).

Mecanismo De Acción

The mechanism of action of “5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole” is not explicitly mentioned in the literature. Pyrazole compounds, in general, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Direcciones Futuras

Pyrazole compounds, including “5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole”, continue to be a subject of research due to their wide range of applications. Future research may focus on developing new synthesis methods, exploring their biological activity, and investigating their potential applications .

Propiedades

IUPAC Name |

5-chloro-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]-3-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2S/c1-13-8-10-15(11-9-13)22-12-16-17(20-21(2)18(16)19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALRMGPWMJPYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

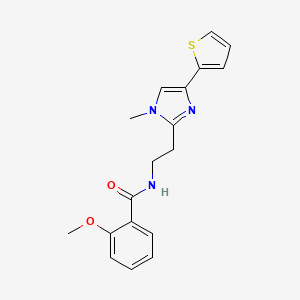

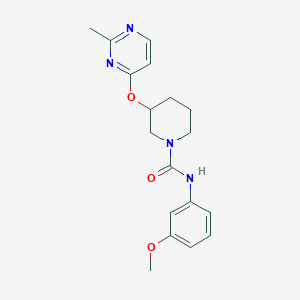

![1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide](/img/structure/B2975508.png)

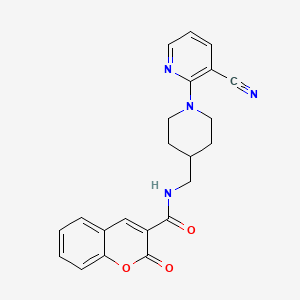

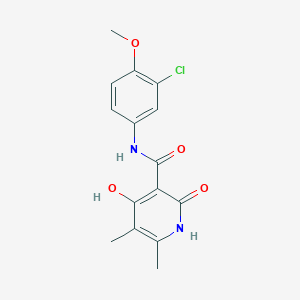

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2975510.png)

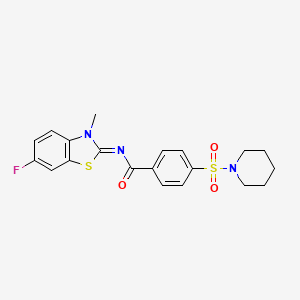

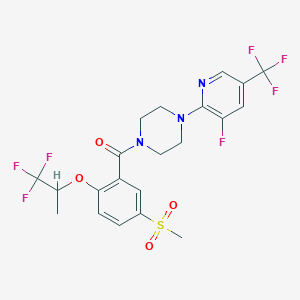

![5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975511.png)

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2975517.png)

![N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B2975518.png)